molecular formula C25H26N4O5S B13062099 ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B13062099
M. Wt: 494.6 g/mol
InChI Key: ZWFUHHBBICGQOZ-FYWRMAATSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system, and is substituted with various functional groups, including a tert-butylphenyl group, a cyano group, and an ethoxy group.

Preparation Methods

The synthesis of ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the tert-butylphenyl group to the core structure.

    Addition of the cyano and ethoxy groups: These functional groups can be introduced through nucleophilic substitution or other relevant reactions.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using appropriate catalysts and solvents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate include other thieno[3,4-d]pyridazine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C25H26N4O5S/c1-6-33-23(31)15(12-26)13-27-21-19-18(14-35-21)20(24(32)34-7-2)28-29(22(19)30)17-10-8-16(9-11-17)25(3,4)5/h8-11,13-14,27H,6-7H2,1-5H3/b15-13+

InChI Key

ZWFUHHBBICGQOZ-FYWRMAATSA-N

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N/C=C(\C#N)/C(=O)OCC)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC=C(C#N)C(=O)OCC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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